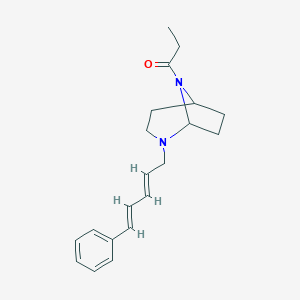
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and neuroprotection. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate the expression of anti-inflammatory cytokines, such as IL-10. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of various ion channels and receptors involved in neuronal signaling, such as NMDA and AMPA receptors, and to increase the production of neurotrophic factors, such as BDNF and NGF.
Efectos Bioquímicos Y Fisiológicos
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of oxidative stress, and the modulation of neuronal signaling. In animal models of inflammatory diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to reduce oxidative stress and to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models of neurodegenerative diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the production of neurotrophic factors and to modulate neuronal signaling, leading to improved cognitive function and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has some limitations, including its high cost and limited availability. Additionally, the exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Clinical trials are needed to evaluate the safety and efficacy of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane as a tool for studying the role of inflammation and neuronal signaling in disease pathogenesis. Finally, the synthesis of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane could be further optimized to improve its yield and reduce its cost, making it more accessible for use in research and potential clinical applications.
Métodos De Síntesis
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been synthesized using various methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to the desired compound. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl group and a chlorinating agent to form an iminium ion intermediate, which is then reacted with a β-ketoester to form the desired compound. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired compound. These methods have been successfully used to synthesize 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in high yields and purity.
Aplicaciones Científicas De Investigación
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, such as arthritis and colitis. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These findings suggest that 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane may have therapeutic potential for the treatment of inflammatory and neurodegenerative diseases in humans.
Propiedades
Número CAS |
1798-70-5 |
|---|---|
Nombre del producto |
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[2-[(2E,4E)-5-phenylpenta-2,4-dienyl]-2,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+ |
Clave InChI |
SWIUQMCZUSABHL-RIALUSDFSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1N(CC2)C/C=C/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
Sinónimos |
8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



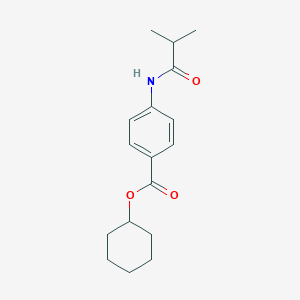
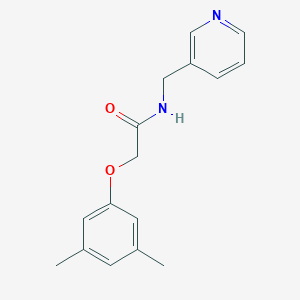
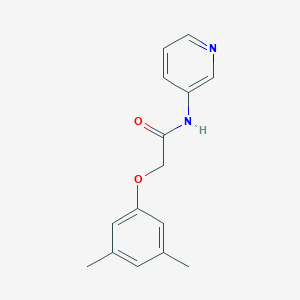
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
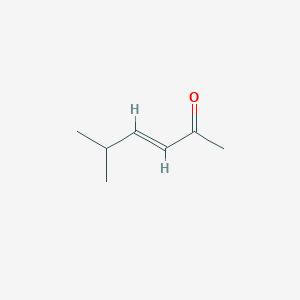
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B238796.png)
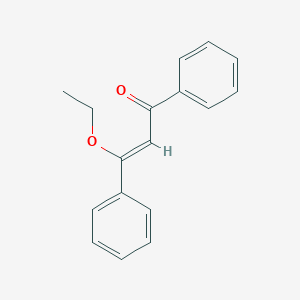
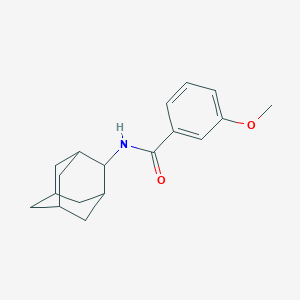
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
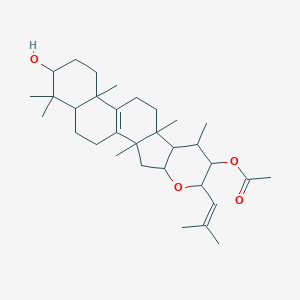
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)